2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-hydroxyethyl substituent at the 1-position of the pyrazole ring and an N-[2-(trifluoromethyl)phenyl]acetamide group at the 5-position. Its molecular formula is C₁₈H₁₆F₃N₅O₃, with an average molecular mass of 419.35 g/mol and a monoisotopic mass of 419.12 g/mol. The trifluoromethylphenyl acetamide moiety contributes to metabolic stability and target binding affinity, a feature common in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3/c17-16(18,19)11-3-1-2-4-12(11)22-13(26)8-23-9-20-14-10(15(23)27)7-21-24(14)5-6-25/h1-4,7,9,25H,5-6,8H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHANWGQCBVCLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step reactions. One common approach is the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid . This method allows for the formation of the pyrazolopyrimidine core, which is then further functionalized to introduce the hydroxyethyl and trifluoromethylphenylacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrazolopyrimidine core can be reduced to form a hydroxyl group.
Substitution: The trifluoromethylphenylacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazolo[3,4-d]pyrimidine Derivatives with Varying Substituents
Compound A : 2-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Molecular Formula : C₂₀H₁₄F₄N₅O₂
- Key Differences :
- Substituent at 1-position: 4-Fluorophenyl (vs. hydroxyethyl in the target compound).
- Impact: The fluorophenyl group increases lipophilicity (logP ≈ 3.2 vs. ~2.5 for the hydroxyethyl analogue), reducing aqueous solubility but enhancing membrane permeability .
- Biological Relevance : Fluorinated aromatic rings are common in kinase inhibitors due to improved target engagement.
Compound B : 2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Key Differences: Substituents: Dimethylamino, isopropoxy, and chromenone groups. Physical Properties: Higher molecular mass (571.2 g/mol) and melting point (302–304°C) due to extended aromaticity and polar substituents . Application: Chromenone moieties are associated with anti-cancer activity, suggesting divergent therapeutic applications compared to the target compound .
Data Table 1: Structural and Physical Comparison
Acetamide-Linked Heterocycles
Compound C : 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Key Differences: Core Structure: Pyrazole (vs. pyrazolo[3,4-d]pyrimidine in the target). Substituents: Chloroacetamide and cyano groups. Application: Intermediate in synthesizing Fipronil, a broad-spectrum insecticide. The chloro and cyano groups enhance electrophilicity, critical for pesticidal activity .
Compound D : N-(3-(2-((2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide
Pesticide-Related Analogues
Compound E : Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
Key Research Findings
Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound improves solubility (~15 mg/mL in water) compared to Compound A (<5 mg/mL) but may reduce blood-brain barrier penetration .
Metabolic Stability : The trifluoromethyl group in the target compound and Compound A enhances resistance to cytochrome P450 oxidation, favoring longer half-lives .
Biological Targets: While the target compound’s pyrazolo[3,4-d]pyrimidine core is associated with kinase inhibition, Compound B’s chromenone moiety shifts activity toward apoptosis induction .
Biological Activity
The compound 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide represents a novel class of pyrazolo[3,4-d]pyrimidines that have garnered attention for their potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. This article reviews the biological activities associated with this compound, including its mechanism of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A pyrazolo[3,4-d]pyrimidine core.
- A hydroxyethyl substituent which enhances solubility.
- A trifluoromethyl phenyl group that may influence biological interactions.
This structural diversity contributes to its potential biological activity against various targets in cancer therapy and inflammation management.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class may function as inhibitors of specific kinases involved in cancer progression. For instance:
- Hematopoietic progenitor kinase 1 (HPK1) has been identified as a target for certain pyrazolo derivatives, suggesting a pathway for inhibiting tumor growth and proliferation.
- The presence of the hydroxyethyl group may facilitate interactions with biological targets by enhancing solubility and bioavailability .
Biological Activities
The biological activities of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can be summarized as follows:
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:
- In vitro studies show that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HPK1 | 0.067 | |
| Compound B | A549 Cells | 49.85 | |
| Compound C | HCT116 Cells | 0.30 |
Anti-inflammatory Activity
In addition to anticancer properties, pyrazolo compounds are known for their anti-inflammatory effects:
- They inhibit pathways leading to inflammation and may modulate cytokine release in immune responses .
Case Studies
Several case studies illustrate the efficacy of pyrazolo derivatives in clinical settings:
- Case Study on HPK1 Inhibition : A study involving a series of pyrazolo derivatives showed promising results in inhibiting HPK1 activity, leading to reduced cell proliferation in hematological malignancies.
- Evaluation of Cytotoxicity : Research conducted on a new derivative demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 0.95 nM, indicating high potency in targeting tumor cells without affecting normal cells adversely .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
